5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole with ®-2-pyrrolidone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole ring.
Scientific Research Applications
5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-1,2,4-triazole: Lacks the pyrrolidine ring, making it less complex.
3-[(2R)-Pyrrolidin-2-yl]-1H-1,2,4-triazole: Similar structure but without the methyl group.
Uniqueness
5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m1/s1 |
InChI Key |
NYWMQSMKGVCQED-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2 |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2 |
Origin of Product |
United States |
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